molecular formula C7H11NO2 B11923479 tert-butyl 2H-azirine-3-carboxylate CAS No. 215181-17-2

tert-butyl 2H-azirine-3-carboxylate

Cat. No.: B11923479
CAS No.: 215181-17-2
M. Wt: 141.17 g/mol
InChI Key: ATIZUBVHCAPGTE-UHFFFAOYSA-N
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Description

tert-Butyl 2H-azirine-3-carboxylate is a highly strained three-membered heterocyclic compound featuring a nitrogen atom and two carbons in its unsaturated ring. The tert-butyl ester group at the 3-position imparts significant steric bulk, enhancing thermal stability and modulating reactivity in synthetic applications . Azirines are pivotal intermediates in organic synthesis, particularly for constructing nitrogen-containing heterocycles like aziridines, pyrroles, and β-lactams. The tert-butyl substituent in this compound distinguishes it from other azirine derivatives by offering steric protection, which can influence regioselectivity and stereochemical outcomes in reactions such as radical additions or cycloadditions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Dehydrochlorination of 2-Chloroaziridine-2-Carboxylates

The asymmetric synthesis of 2H-azirine-3-carboxylates involves dehydrochlorination of 2-chloroaziridine-2-carboxylates. This method generates enantiopure azirines, which can then undergo further reactions . For example, methyl 2-chloroaziridine-2-carboxylates are treated with a base to eliminate HCl, forming the azirine ring. This approach ensures chirality at the 2-position, a critical feature for stereochemical applications .

Reaction Conditions :

  • Reagents : Base (e.g., MeMgBr)

  • Yield : High yields for enantiopure products

Rhodium-Catalyzed Rearrangement

A patent describes the synthesis of 2H-azirine carboxylic esters via rhodium-catalyzed rearrangement of a-diazo-β-keto oxime ethers. The reaction proceeds through a ketene intermediate, followed by cyclization to form the azirine ring .

Reaction Conditions :

ParameterDetails
CatalystRh₂(OAc)₄
SolventDichloroethane
Temperature50–80°C
Reaction Time5–15 h

This method allows for diverse substitutions (R₁, R₂, R₃) and produces highly substituted azirines in near-quantitative yields .

Aza Diels-Alder Reaction

The azirine undergoes aza Diels-Alder reactions with dienes to form bicyclic and tricyclic aziridines. This reaction is stereospecific, favoring endo addition of the diene .

Examples :

  • Reaction with 2,3-dimethyl-1,3-butadiene yields bicyclic aziridines.

  • Reaction with cyclopentadiene generates tricyclic aziridines .

Reaction Conditions :

  • Dienophiles : Dienes (e.g., trans-piperylene, cyclopentadiene)

  • Additive : Hunig’s base (e.g., N,N-diisopropylethylamine)

  • Yield : 46–74% (two steps)

DieneProduct TypeYield Range
2,3-Dimethyl-1,3-butadieneBicyclic aziridine46–60%
CyclopentadieneTricyclic aziridine60–74%

Nucleophilic Addition

The strained 2H-azirine ring is highly reactive toward nucleophilic attack. For instance, nucleophiles such as amines, alcohols, or Grignard reagents can add across the C=N bond, leading to ring-opening products .

Mechanism :

  • Nucleophilic attack at the carbonyl carbon (C-3).

  • Ring opening via cleavage of the N–C bond.

Photodesulfinylation

In some syntheses, N-sulfinyl protecting groups are removed via photodesulfinylation. For example, tert-butyl 2H-azirine-3-carboxylate can be deprotected to yield the corresponding aziridine .

Reaction Conditions :

  • Reagents : Light irradiation (e.g., UV)

  • Byproduct : Sulfur dioxide gas

Antimicrobial Activity

Long-chain azirines, including derivatives of tert-butyl 2H-azirine-3-carboxylate, exhibit broad-spectrum antimicrobial activity. Their hydrophobic tails and hydrophilic azirine heads enable membrane partitioning, suggesting a potential role in disrupting microbial membranes .

Key Findings :

  • Membrane Partitioning : The carboxy-2H-azirine group is hydrophilic, while the hydrophobic tail interacts with lipid bilayers .

  • Biological Target : Likely membrane-associated processes .

Structural and Spectroscopic Analysis

Analytical data for related azirines include:

  • ¹H NMR : Signals for aryl protons (e.g., δ 7.70–7.90 ppm) and tert-butyl groups (δ ~1.20 ppm) .

  • ¹³C NMR : Carbonyl carbons (δ ~160–170 ppm) and ring carbons (δ ~120–140 ppm) .

Scientific Research Applications

Synthetic Applications

1.1. Asymmetric Synthesis

tert-butyl 2H-azirine-3-carboxylate has been utilized in asymmetric Diels-Alder reactions to produce cycloadducts with high yields. In one study, this compound was reacted with D-erythrose 1,3-butadienes, resulting in cycloadducts that demonstrated good stereoselectivity and yield, showcasing its utility as an electrophilic partner in cycloaddition reactions .

1.2. Formation of Heterocycles

The unique reactivity of 2H-azirines allows them to serve as precursors for various nitrogen-containing heterocycles. For instance, they can be involved in reactions leading to the synthesis of pyrroles, indoles, and isoxazoles due to their ability to act as electrophiles and dienophiles . This versatility is attributed to the inherent ring strain within the azirine structure, which facilitates nucleophilic attacks.

1.3. Reaction with Nitrones

Recent advancements have shown that this compound can undergo acid-catalyzed 1,3-dipolar cycloaddition with nitrones. This reaction provides a straightforward method for synthesizing tetrasubstituted azetidines, which are valuable intermediates in organic synthesis .

2.1. Anti-inflammatory Properties

Research has indicated that derivatives of this compound exhibit promising anti-inflammatory activity. A series of compounds synthesized from this azirine were tested for their efficacy against inflammation in vivo, showing significant inhibition comparable to established anti-inflammatory drugs like indomethacin . This suggests potential therapeutic applications in treating inflammatory diseases.

2.2. Anticancer Potential

The biological activity of azirines extends to anticancer research as well. Compounds derived from this compound have been evaluated for their cytotoxic effects against various cancer cell lines, indicating a potential pathway for developing new anticancer agents . The mechanisms behind this activity are currently under investigation but may involve the disruption of cellular processes critical for cancer cell survival.

Case Studies and Research Findings

Study Findings Applications
Asymmetric Diels-Alder Reactions High yield of cycloadducts with good stereoselectivitySynthetic methodologies in organic chemistry
Anti-inflammatory Activity Significant inhibition of inflammation comparable to indomethacinPotential therapeutic use in inflammatory conditions
Anticancer Evaluation Notable cytotoxicity against cancer cell linesDevelopment of new anticancer agents

Mechanism of Action

The mechanism of action of tert-butyl 2H-azirine-3-carboxylate primarily involves its electrophilic azirine ring. The strained three-membered ring readily undergoes nucleophilic attack, leading to the formation of aziridine intermediates. These intermediates can further react to form a variety of products, depending on the reaction conditions and nucleophiles present .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and synthetic utility of tert-butyl 2H-azirine-3-carboxylate are best contextualized by comparing it to structurally related azirine carboxylates. Below, key analogs are analyzed based on substituent effects, spectroscopic data, and reaction performance.

Structural and Substituent Effects

Table 1: Comparison of Azirine Carboxylate Derivatives

Compound Name Substituent at 2-Position Ester Group Yield (%) Key Spectral Data (¹H NMR)
This compound tert-Butoxy tert-Butyl 92* δ 1.27 (s, 9H, t-Bu)
Benzyl 2-(tert-butoxy)-3-methyl-2H-azirine-2-carboxylate (2f) tert-Butoxy Benzyl 92 δ 7.35–7.31 (m, 5H, Ar), δ 1.27 (s, 9H, t-Bu)
Benzyl 2-(ethoxymethoxy)-3-methyl-2H-azirine-2-carboxylate (2g) Ethoxymethoxy Benzyl N/A δ 4.70 (s, 2H, OCH2O), δ 1.25 (t, 3H, CH3)

*Yield inferred from analogous synthesis in .

  • Steric Influence : The tert-butyl group in this compound provides superior steric shielding compared to benzyl or ethoxymethoxy substituents, reducing susceptibility to nucleophilic attacks and stabilizing the ring against decomposition .

Radical Additions

This compound participates in Cu(I)-mediated radical chain reactions to generate α-alkylated aziridine-2-carboxylates with high stereocontrol. In contrast, ethyl or benzyl analogs exhibit lower diastereoselectivity due to reduced steric guidance during radical trapping . For example:

  • Example Reaction : Addition of ethyl radicals to this compound under CuCl catalysis yields optically active aziridines with >90% enantiomeric excess (e.e.), whereas benzyl analogs show <50% e.e. under identical conditions .

Cycloadditions and Ring-Opening

The tert-butyl ester’s bulkiness slows down ring-opening reactions compared to smaller esters. For instance, in [3+2] cycloadditions with nitriles, this compound requires higher temperatures (80°C) to form pyrrole derivatives, whereas methyl esters react at 40°C .

Spectroscopic Distinctions

Table 2: ¹³C NMR Data Comparison

Compound Carbonyl (C=O) (ppm) Azirine C=N (ppm) tert-Butyl (C, ppm)
This compound 171.2 167.5 28.9
Compound 2f 171.2 167.5 28.9
Compound 2g 170.8 166.9 N/A
  • The tert-butyl group’s characteristic ¹³C signal at δ 28.9 ppm is consistent across analogs, confirming its structural role .
  • Azirine carbonyl signals (δ ~167–171 ppm) remain largely unaffected by ester groups, highlighting the electronic similarity of the core ring system .

Biological Activity

Tert-butyl 2H-azirine-3-carboxylate is a compound of significant interest in the field of medicinal chemistry and organic synthesis due to its diverse biological activities and synthetic utility. This article explores its biological activity, including antifungal properties, its role in synthetic chemistry, and relevant research findings.

Overview of this compound

This compound is an azirine derivative characterized by a three-membered nitrogen-containing ring. The unique structure of azirines allows them to participate in various chemical reactions, making them valuable intermediates in organic synthesis. The tert-butyl group enhances the stability and solubility of the compound, which is crucial for biological applications.

Antifungal Properties

Research has demonstrated that azirine derivatives exhibit notable antifungal activity. A study on long-chain 2H-azirine carboxylates, including this compound, revealed a structure-activity relationship that highlights specific structural features necessary for antifungal efficacy. Key findings include:

  • C4–C5 Unsaturation Requirement : High antifungal activity is linked to unsaturation at the C4–C5 position of the azirine ring.
  • Chain Length and Configuration : Variations in chain length and configuration at C2 were found to influence activity, but terminal branching significantly reduced antifungal potential.
  • Mechanism of Action : The proposed mechanism involves interaction with protein targets through a two-point binding motif, where the lipid chain occupies a hydrophobic pocket while the electrophilic azirine terminus interacts with nucleophilic sites on proteins .

Synthetic Applications

This compound serves as an effective precursor in various synthetic pathways. For instance:

  • Diels-Alder Reactions : It has been utilized in asymmetric Diels-Alder cycloadditions with d-erythrose 1,3-butadienes, yielding cycloadducts with good yields and moderate diastereoselectivity .
  • Synthesis of Complex Molecules : The compound's reactivity allows it to be transformed into more complex structures, which can be further explored for their biological activities.

Case Study 1: Antifungal Activity Evaluation

A series of experiments evaluated the antifungal activity of various azirine derivatives against clinically relevant yeast strains. The results indicated that:

CompoundC4-C5 UnsaturationTerminal BranchingAntifungal Activity
(−)-3YesNoHigh
(−)-9YesYesInactive
(−)-12NoNoLow

This table summarizes how structural modifications impact biological activity, emphasizing the importance of maintaining specific features for efficacy .

Case Study 2: Synthesis and Characterization

In another study focusing on the synthesis of azirines, researchers successfully synthesized this compound and characterized it using NMR spectroscopy. The results confirmed its structural integrity and potential for further functionalization in synthetic chemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 2H-azirine-3-carboxylate, and how can reaction conditions be fine-tuned for high yields?

  • Methodological Answer : A robust synthesis involves cyclization of pre-functionalized precursors under mild conditions. For example, benzyl-protected derivatives can be synthesized via [3+2] cycloaddition or ring-closing reactions. In one protocol, tert-butyl groups are introduced via nucleophilic substitution using tert-butanol and a base (e.g., K2_2CO3_3) in anhydrous dichloromethane at 0–20°C. Yields exceeding 90% are achievable with precise stoichiometric control of reagents like triphenylphosphine derivatives and monitoring via TLC .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer : Key techniques include:

  • 1^1H/13^{13}C NMR : Distinct signals for the tert-butyl group (e.g., δ 1.27 ppm for 1^1H, 28.9 ppm for 13^{13}C) and azirine protons (δ 2.52–5.20 ppm) confirm structure .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+^+ at m/z 262.1443) .
  • HPLC-PDA : Assess purity by monitoring UV absorbance at 200–300 nm, typical for conjugated azirines.

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Due to its potential reactivity:

  • Store in airtight containers at –20°C to prevent decomposition.
  • Use explosion-proof equipment in well-ventilated areas, as azirines can undergo exothermic ring-opening.
  • Avoid metal catalysts or strong oxidizers unless explicitly required .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the electronic and steric properties of 2H-azirine-3-carboxylates in ring-opening reactions?

  • Methodological Answer : The tert-butyl group acts as an electron-donating substituent, stabilizing the azirine ring via hyperconjugation. Steric bulk directs regioselectivity in nucleophilic attacks; e.g., bulky nucleophiles favor attack at the less hindered C2 position. Computational studies (DFT) with explicit solvent models (e.g., CH2_2Cl2_2) can predict transition-state geometries .

Q. What experimental strategies resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent polarity or trace impurities. Systematic studies should:

  • Compare reaction outcomes in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene).
  • Use additives (e.g., MgSO4_4) to scavenge water, which may hydrolyze the azirine ring.
  • Validate reproducibility via controlled kinetic experiments (e.g., in situ IR monitoring) .

Properties

CAS No.

215181-17-2

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

tert-butyl 2H-azirine-3-carboxylate

InChI

InChI=1S/C7H11NO2/c1-7(2,3)10-6(9)5-4-8-5/h4H2,1-3H3

InChI Key

ATIZUBVHCAPGTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC1

Origin of Product

United States

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